molecular formula C8H8F3N3O4 B11765912 1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate

1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate

Cat. No.: B11765912
M. Wt: 267.16 g/mol
InChI Key: GVVGMUGMWLOWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core and a trifluoroacetate group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a suitable amine, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core. The trifluoroacetate group is then introduced through a subsequent reaction with trifluoroacetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activity .

Scientific Research Applications

1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties and enhances its biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable target for further research and development .

Properties

Molecular Formula

C8H8F3N3O4

Molecular Weight

267.16 g/mol

IUPAC Name

1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidine-2,4-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H7N3O2.C2HF3O2/c10-5-3-1-2-7-4(3)8-6(11)9-5;3-2(4,5)1(6)7/h1-2H2,(H3,7,8,9,10,11);(H,6,7)

InChI Key

GVVGMUGMWLOWEJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=O)NC(=O)N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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